molecular formula C23H23N3O4 B11039552 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B11039552
M. Wt: 405.4 g/mol
InChI Key: UDPQIRSVNOFBOW-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is a complex organic compound with a unique structure that combines a benzimidazole ring with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multiple steps. One common route starts with the preparation of the 3,4-dimethoxyphenyl derivative, which is then reacted with ethyl and methyl substituents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one is unique due to its combination of a benzimidazole and pyrimidine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4-one

InChI

InChI=1S/C23H23N3O4/c1-5-16-14(2)25(13-19(27)15-10-11-20(29-3)21(12-15)30-4)23-24-17-8-6-7-9-18(17)26(23)22(16)28/h6-12H,5,13H2,1-4H3

InChI Key

UDPQIRSVNOFBOW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=NC3=CC=CC=C3N2C1=O)CC(=O)C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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